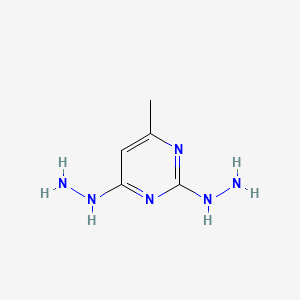

(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine

Description

Properties

IUPAC Name |

(2-hydrazinyl-6-methylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6/c1-3-2-4(10-6)9-5(8-3)11-7/h2H,6-7H2,1H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMURPXRHBUNCNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275577 | |

| Record name | (2-hydrazinyl-6-methylpyrimidin-4-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1980-55-8 | |

| Record name | DG 2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-hydrazinyl-6-methylpyrimidin-4-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine, also known as 2-hydrazinyl-6-methylpyrimidin-4-amine, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, focusing on its potential as an anticancer and antimicrobial agent, along with its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of 166.19 g/mol. The compound features a hydrazine functional group attached to a pyrimidine ring, specifically at the 2 and 4 positions, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can inhibit enzyme activity and disrupt various biological pathways, including those involved in cancer cell proliferation and DNA synthesis.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to interfere with the cell cycle and induce apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells, with IC values ranging from 3 to 17 μM depending on the specific derivative used .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 3 | Apoptosis induction |

| Compound B | MCF-7 | 6.7 | Cell cycle arrest |

| Compound C | A549 | 17 | ROS generation |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported varying degrees of antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism behind its antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Table 2: Antimicrobial Activity Overview

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate | 125 |

| Candida albicans | High | 100 |

| Escherichia coli | Low | 250 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on Cancer Cell Lines : A study focused on the effect of this compound on various cancer cell lines demonstrated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .

- Antimicrobial Screening : In another investigation, derivatives were synthesized and screened against common bacterial strains, showing promising results that suggest potential therapeutic applications in treating infections resistant to conventional antibiotics .

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique hydrazinyl group allows for various chemical reactions including:

- Oxidation : Formation of oxo derivatives.

- Reduction : Yielding hydrazine derivatives.

- Substitution : Participation in nucleophilic substitution reactions.

Biology

Research has explored the compound's potential as an enzyme inhibitor, particularly in interactions with biological macromolecules. Its ability to form covalent bonds with nucleophilic sites on enzymes suggests a mechanism for inhibiting their activity.

Medicine

The therapeutic potential of (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine is notable, particularly for:

- Anticancer Activity : Studies indicate that it may interfere with DNA synthesis and repair mechanisms, leading to its potential use in cancer treatment.

- Antimicrobial Properties : The compound has demonstrated efficacy against various pathogens.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines like TNF-alpha and IL-6.

A comparative analysis highlights the biological activities of this compound against other pyrimidine derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (2-Hydrazinyl-6-methylpyrimidin-4(3H)-one HCl) | High | Moderate |

| Other Pyrimidine Derivative A | Moderate | Low |

| Other Pyrimidine Derivative B | Low | High |

Case Studies and Research Findings

-

Anticancer Studies :

- In vitro studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines. Its mechanism involves the inhibition of specific enzymes involved in DNA replication.

-

Antimicrobial Research :

- A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

-

Anti-inflammatory Mechanisms :

- Research indicates that the compound reduces inflammation markers in cellular models, which supports its use in developing anti-inflammatory drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Reactivity

(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine vs. 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3, ):

- Structural Differences: Compound 3 incorporates a pyrazolo[3,4-d]pyrimidine core with a phenyl group at position 1, while the target compound lacks the fused pyrazole ring.

- Reactivity: Both compounds undergo condensation with aromatic aldehydes to form hydrazone derivatives (e.g., compounds 5a–l in ). The phenyl group in Compound 3 may sterically hinder reactions compared to the unsubstituted pyrimidine in the target compound .

Pharmacological and Spectral Properties

- Antimicrobial Activity: Hydrazine derivatives like those in exhibit broad-spectrum antimicrobial activity. For example, 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazines show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The target compound’s activity may depend on substituent electronic effects (e.g., electron-withdrawing groups enhance potency).

- Spectral Data:

Thermodynamic and Pharmacokinetic Profiles

- Solubility: Methyl and hydrazine groups in the target compound may improve aqueous solubility compared to phenyl-substituted analogs (e.g., Compound 3) .

- Metabolic Stability: Hydrazine derivatives are prone to oxidation, but methyl groups at position 6 could mitigate metabolic degradation compared to ethyl or bulkier substituents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : React a pyrimidine precursor (e.g., 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide) with hydrazine hydrate in ethanol under reflux for 12 hours .

- Step 2 : Remove solvent under reduced pressure and crystallize the product from ethanol (yields ~75%) .

- Critical Factors :

- Molar ratio : Excess hydrazine (1:5 substrate-to-hydrazine) improves yield by driving the reaction to completion .

- Solvent choice : Ethanol is preferred over methanol for better solubility and reduced side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodology :

- NMR : Use - and -NMR to identify hydrazine protons (δ 4.5–5.5 ppm) and pyrimidine carbons (δ 150–160 ppm) .

- X-ray crystallography : Employ SHELX software for refinement; ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .

- IR spectroscopy : Confirm N–H stretches (~3300 cm) and C=N vibrations (~1600 cm) .

Q. How can hydrazine content in the compound be quantified experimentally?

- Methodology :

- Permanganate titration : Reduce KMnO in acidic medium, with absorbance measured at 526 nm (molar absorptivity = 2279 L·mol·cm) .

- Safety : Use 0.1 M HCl as a stabilizer to prevent decomposition during analysis .

Advanced Research Questions

Q. What computational strategies are suitable for modeling the electronic structure and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to predict electron density and local kinetic energy .

- Software : Use Gaussian or ORCA with B3LYP functional and 6-31G(d) basis set for geometry optimization .

- Validation : Compare computed vibrational spectra with experimental IR data to refine parameters .

Q. How does the compound participate in catalytic metathesis or electron-transfer reactions?

- Mechanistic Insights :

- Ring-opening metathesis : Hydrazine catalysts lower activation barriers for cycloreversion steps. For example, [2.2.2]-bicyclic hydrazines reduce energy barriers by 15–20% compared to [2.2.1] analogs .

- Electron transfer : In bis(hydrazine) systems, vibronic coupling constants (S = 13.6–17.5) influence electron-transfer rates; EPR spectroscopy is critical for detecting ultrafast transitions .

Q. How can researchers resolve discrepancies between experimental and computational data?

- Troubleshooting Framework :

- Step 1 : Verify sample purity via HPLC or elemental analysis to rule out impurities .

- Step 2 : Adjust computational models (e.g., solvent effects in DFT) to match experimental conditions .

- Step 3 : Cross-validate using multiple techniques (e.g., NMR, X-ray, and mass spectrometry) .

Q. What are the decomposition pathways of this compound under varying conditions?

- Findings :

- Thermal decomposition : At >150°C, hydrazine derivatives release NH and H, detectable via TGA-MS .

- Catalytic decomposition : Transition metals (e.g., Ni) accelerate decomposition into N and H, relevant for hydrogen storage applications .

Data Contradiction Analysis

Q. Why do hydrazine-based systems show higher vibronic coupling than hydrazyl analogs?

- Key Factors :

- Electron delocalization : Hydrazines exhibit stronger anharmonicity in potential wells, leading to larger errors in Hush analysis (~36% discrepancy vs. 5% in hydrazyls) .

- Experimental validation : Use temperature-dependent EPR to measure electron-transfer rates directly, bypassing optical intervalence band limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.